2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrimidine ring substituted with a thiophen-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Intermediate: Starting with 3-chloro-5-(trifluoromethyl)pyridine, the compound is subjected to nucleophilic substitution reactions to introduce the desired functional groups.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately, often involving the reaction of thiophene-2-thiol with a suitable pyrimidine precursor.
Coupling Reaction: The final step involves coupling the pyridine and pyrimidine intermediates under specific conditions, such as the presence of a base and a suitable solvent, to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophen-2-ylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially altering the electronic properties of the compound.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyridine or pyrimidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and thiophen-2-ylsulfanyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)malonate
- 3-Chloro-2-aminoethyl-5-trifluoromethylpyridine
Comparison:
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic properties and reactivity.
- The thiophen-2-ylsulfanyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
- Compared to similar compounds, it offers a broader range of potential applications in medicinal chemistry and materials science due to its complex structure and functional groups.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-thiophen-2-ylsulfanylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3S2/c15-9-6-8(14(16,17)18)7-20-12(9)13-19-4-3-10(21-13)23-11-2-1-5-22-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIFMUPAHSVHES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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